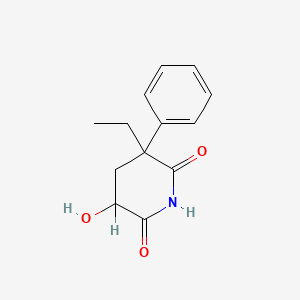
1-硝基-2-(苯磺酰基)苯
描述
1-Nitro-2-(phenylsulfonyl)benzene, also known as NSB, is a chemical compound with the molecular formula C12H9NO2S . It has a molecular weight of 231.28 g/mol . This compound has garnered attention in various research fields and industries due to its unique properties.
Chemical Reactions Analysis
1-Nitro-2-(phenylsulfonyl)benzene can participate in various chemical reactions. Some potential reactions include nucleophilic substitutions, electrophilic additions, and other transformations. Researchers have explored its behavior in different contexts .
科学研究应用
HIV-1 Inhibition
2-Nitrophenyl phenyl sulfone has been identified as a compound with potential anti-HIV properties. It has been reported to protect human CEM-SS lymphoblastoid cells from the cytopathic effects of HIV-1 in cell culture . This suggests its use as a nonnucleoside reverse transcriptase inhibitor, which could be a significant step forward in the treatment of HIV.
Analytical Chemistry
In analytical chemistry, 2-Nitrophenyl phenyl sulfone serves as a genotoxic impurity in the pharmaceutical compound quetiapine fumarate . Its detection and quantification are crucial for ensuring the safety and efficacy of pharmaceutical products.
Material Science
The compound’s derivatives have been studied for their role in material science. While specific applications in this field are not detailed in the search results, the structural properties of sulfones like 2-Nitrophenyl phenyl sulfone make them candidates for investigation in the development of new materials .
Chemical Synthesis
Sulfones, including 2-Nitrophenyl phenyl sulfone, are versatile intermediates in organic synthesis. They are employed in various chemical reactions due to their ability to function as activating, electron-withdrawing substituents, and good leaving groups . This makes them valuable in constructing biologically active molecules or functional materials.
Medicinal Chemistry
2-Nitrophenyl phenyl sulfone is a building block in medicinal chemistry, used to construct molecules with potential therapeutic effects. Its role in the synthesis of HIV inhibitors is one such example .
Drug Discovery
The compound’s derivatives have been explored for their antibacterial properties, indicating its potential use in the discovery and development of new antibiotics .
作用机制
Target of Action
2-Nitrophenyl phenyl sulfone (NPPS), also known as 1-Nitro-2-(phenylsulfonyl)benzene or 2-Nitrodiphenyl Sulfone, primarily targets the Human Immunodeficiency Virus Type 1 (HIV-1) . The compound has been reported to protect human CEM-SS lymphoblastoid cells from the cytopathic effects of HIV-1 in cell culture .
Mode of Action
It is known that npps is a non-nucleoside inhibitor of hiv-1 reverse transcriptase . Reverse transcriptase is an enzyme that HIV uses to replicate its genetic material, allowing the virus to proliferate within the host. By inhibiting this enzyme, NPPS prevents the replication of the virus, thereby reducing its ability to infect new cells .
Biochemical Pathways
The biochemical pathways affected by NPPS are those involved in the replication of HIV-1. Specifically, the compound interferes with the action of reverse transcriptase, an enzyme that plays a crucial role in the life cycle of the virus . The downstream effects of this interference include a reduction in viral load and a decrease in the progression of the disease .
Result of Action
The primary result of NPPS’s action is the inhibition of HIV-1 replication. This leads to a decrease in viral load and potentially slows the progression of the disease . It has been reported to protect human CEM-SS lymphoblastoid cells from the cytopathic effects of HIV-1 in cell culture .
属性
IUPAC Name |
1-(benzenesulfonyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-13(15)11-8-4-5-9-12(11)18(16,17)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNMUCPEXSCGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932234 | |
| Record name | 1-(Benzenesulfonyl)-2-nitrobenzenato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668428 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Nitro-2-(phenylsulfonyl)benzene | |
CAS RN |
31515-43-2, 144113-81-5 | |
| Record name | 2-Nitrophenyl phenyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31515-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Nitrophenylphenylsulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031515432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31515-43-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=624231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Benzenesulfonyl)-2-nitrobenzenato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-nitro-2-(phenylsulphonyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Nitro-2-(phenylsulfonyl)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYJ48D3NKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: NPPS acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) specific to HIV-1. [] It directly inhibits the activity of the HIV-1 reverse transcriptase enzyme, a crucial enzyme for viral replication. NPPS does not affect HIV-2 reverse transcriptase. []
ANone: Yes, research has explored modifications of the NPPS structure. For example, aryl 1-pyrryl sulfones, derivatives of NPPS, have been synthesized and tested for anti-HIV activity. [] Among them, 2-Nitrophenyl-2-ethoxycarbonyl-1-pyrryl sulfone showed promising activity, highlighting the potential for structural optimization of this class of compounds. []
ANone: Research indicates that NPPS requires continuous presence for optimal activity, suggesting reversible inhibition of reverse transcriptase. [] Additionally, it is ineffective against established HIV-1 infections and various HIV-2 strains. [] These limitations highlight potential challenges in developing NPPS as a standalone therapeutic agent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



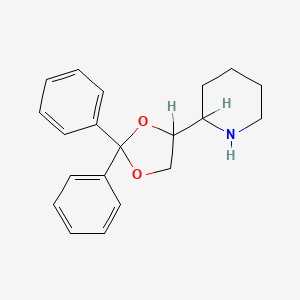
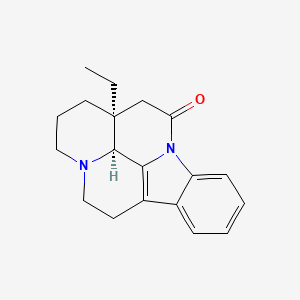


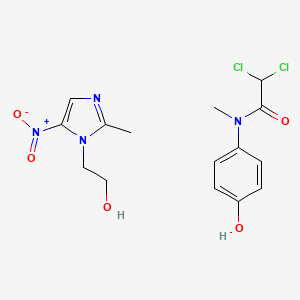

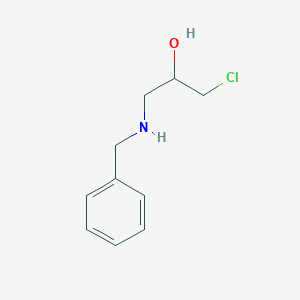

![(4S,5R,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol](/img/structure/B1208967.png)
![(4-methylphenyl)methyl N-[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamate](/img/structure/B1208968.png)
